molecular formula C25H22N2O6 B12092637 Fmoc-4-Nitro-L-Homophe

Fmoc-4-Nitro-L-Homophe

Cat. No.: B12092637
M. Wt: 446.5 g/mol
InChI Key: LNECVLOZWPLURT-QHCPKHFHSA-N
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Description

Fmoc-4-Nitro-L-Homophe is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is characterized by the presence of a nitro group on the phenyl ring, which can influence its reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-Nitro-L-Homophe undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Fmoc-4-Nitro-L-Homophe is used in the synthesis of peptides and proteins, where it serves as a protecting group for amines. Its stability under acidic conditions makes it suitable for use in solid-phase peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its fluorescent properties allow for easy detection and analysis .

Medicine

The compound is used in the development of peptide-based drugs and diagnostic tools. Its ability to form stable hydrogels makes it useful in drug delivery systems and tissue engineering .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-4-Nitro-L-Homophe involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and regenerates the free amine .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Phenylalanine: Similar in structure but lacks the nitro group.

    Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a nitro group.

    Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

Fmoc-4-Nitro-L-Homophe is unique due to the presence of the nitro group, which can influence its reactivity and applications. The nitro group can participate in various chemical reactions, making this compound versatile for different synthetic and research applications .

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C25H22N2O6/c28-24(29)23(14-11-16-9-12-17(13-10-16)27(31)32)26-25(30)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1

InChI Key

LNECVLOZWPLURT-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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